5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0975211 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has shown the development of novel chemical entities aiming to produce potential anti-inflammatory agents with minimized gastrointestinal toxicities. For instance, a study explored the synthesis and pharmacological evaluation of a series of hybrid molecules for their anti-inflammatory, analgesic, and ulcerogenic properties. These compounds exhibited significant anti-inflammatory and analgesic activities while showing reduced gastrointestinal ulcerogenicity, indicating their potential as non-ulcerogenic anti-inflammatory drugs. Such studies underscore the compound's relevance in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) (Bhandari et al., 2010).
Allosteric Modulation of CB1 Receptor
Another area of research is the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). A study identified potent CB1 allosteric modulators with significant effects on binding affinity and cooperativity, highlighting the compound's role in modulating CB1 receptor activity. This research suggests its potential application in developing new therapeutic agents targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).
Enzyme Inhibition for Inflammatory and Allergic Diseases
The inhibition of the 5-lipoxygenase (5-LO) enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes, is another significant application. Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been designed, synthesized, and evaluated for their efficiency in inhibiting human 5-LO. Such compounds have demonstrated potent activity in cell-free assays and polymorphonuclear leukocytes, indicating their potential in treating inflammatory and allergic diseases (Peduto et al., 2014).
Properties
IUPAC Name |
5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-3-12-4-6-13(7-5-12)17(22)11-19(24)15-10-14(20)8-9-16(15)21(2)18(19)23/h4-10,24H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARHYLTZCTWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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